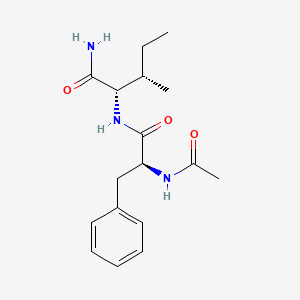

N-Acetyl-L-phenylalanyl-L-isoleucinamide

Description

Structure

3D Structure

Properties

CAS No. |

65118-49-2 |

|---|---|

Molecular Formula |

C17H25N3O3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C17H25N3O3/c1-4-11(2)15(16(18)22)20-17(23)14(19-12(3)21)10-13-8-6-5-7-9-13/h5-9,11,14-15H,4,10H2,1-3H3,(H2,18,22)(H,19,21)(H,20,23)/t11-,14-,15-/m0/s1 |

InChI Key |

FNJUQFPTAPMBJN-CQDKDKBSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Acetyl L Phenylalanyl L Isoleucinamide and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches for N-Acetyl-L-phenylalanyl-L-isoleucinamide

Solid-phase peptide synthesis (SPPS) is a widely adopted technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. The synthesis of this compound via SPPS begins with the C-terminal isoleucinamide attached to the resin, followed by the coupling of L-phenylalanine, and concludes with N-terminal acetylation.

The choice of resin is a critical first step that dictates the C-terminal functionality of the final peptide. For the synthesis of a peptide amide, specialized resins that release the peptide as a C-terminal amide upon cleavage are required.

Commonly used resins for this purpose include Rink Amide, Sieber, and PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) resins. These supports are compatible with the popular Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. Rink Amide resin is widely utilized and cleaves under standard trifluoroacetic acid (TFA) conditions to yield the peptide amide. Sieber Amide resin is even more acid-labile, allowing for cleavage under milder conditions, which can be advantageous for sensitive sequences.

Resin loading, defined as the amount of reactive sites per gram of resin (mmol/g), is another key parameter. Standard loading levels for polystyrene-based resins are typically in the range of 0.5 to 0.8 mmol/g. For a short dipeptide like phenylalanyl-isoleucinamide, such standard loading is generally effective. Lower loading capacities (0.1–0.2 mmol/g) are often reserved for synthesizing long or aggregation-prone sequences to minimize inter-chain interactions, a concern that is less significant for this target molecule.

The synthesis begins by ensuring the first amino acid, L-isoleucine, is properly anchored. With amide-forming resins like Rink Amide, the resin is often supplied with an Fmoc-protected amine linker. The synthesis cycle starts with the removal of this Fmoc group, followed by the coupling of the first protected amino acid, Fmoc-L-Isoleucine, using standard coupling reagents.

Table 1: Comparison of Common Resins for Peptide Amide Synthesis

| Resin Name | Linker Type | Acid Lability | Typical Cleavage Condition | Notes |

|---|---|---|---|---|

| Rink Amide | k-amino-p,p'-dimethoxybenzhydryl | High | 95% TFA | Widely used for Fmoc-SPPS of peptide amides. |

| Sieber Amide | 9-Fmoc-amino-xanthen-3-oxy | Very High | 1% TFA in DCM | Useful for preparing protected peptide amides. |

| PAL | 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid | High | 95% TFA | Found to give clean products with long sequences. |

| MBHA | 4-methylbenzhydrylamine (B1223480) | Low | Anhydrous HF | Primarily used in Boc (tert-butyloxycarbonyl) chemistry. |

After the dipeptide chain (phenylalanyl-isoleucyl-resin) is assembled, the final step on the solid support is the N-terminal acetylation. This "capping" step is performed after the removal of the N-terminal Fmoc protecting group from the phenylalanine residue.

The most conventional method for acetylation involves treating the peptide-resin with acetic anhydride (B1165640). The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) and is facilitated by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or pyridine, to neutralize the acetic acid byproduct. The mechanism involves the nucleophilic attack of the free N-terminal amine of the peptide onto the carbonyl carbon of acetic anhydride.

A more recent and highly efficient alternative utilizes malonic acid as a precursor. In this method, malonic acid reacts in situ to form a reactive ketene (B1206846) intermediate at room temperature, which then rapidly acetylates the N-terminal amine. This approach has been shown to give high yields across a variety of molecules, irrespective of their structure or sequence.

Table 2: Common Reagents for N-Terminal Acetylation in SPPS

| Reagent(s) | Base | Typical Conditions | Notes |

|---|---|---|---|

| Acetic Anhydride | DIEA, Pyridine, or NMM | Excess reagent in DMF or DCM, room temperature | The most common and well-established method. |

| Malonic Acid | None required | In situ formation of ketene intermediate, room temperature | Highly efficient method with high yields. |

The final step of SPPS is the cleavage of the completed peptide from the resin, which concurrently removes any acid-labile side-chain protecting groups. For resins like Rink Amide, this is achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).

A typical cleavage cocktail consists of 95% TFA with the remaining 5% composed of "scavengers". Scavengers are added to quench reactive cationic species that are generated during the cleavage of protecting groups and the linker, thereby preventing side reactions such as the alkylation of sensitive residues. For a peptide containing phenylalanine and isoleucine, which have relatively stable side chains, a simple scavenger mixture like TFA/water/triisopropylsilane (TIS) is effective. TIS is a very efficient scavenger for carbocations.

The cleavage process involves incubating the peptide-resin with the cleavage cocktail for 1-3 hours at room temperature. Following the reaction, the resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then isolated as a solid by centrifugation, washed with ether to remove residual scavengers, and dried.

Table 3: Representative TFA Cleavage Cocktails for Fmoc-SPPS

| Cocktail Composition (v/v/v) | Name/Reagents | Target Protecting Groups/Residues |

|---|---|---|

| 95:2.5:2.5 | TFA / Water / TIS | General purpose, effective for most peptides. |

| 95:5 | TFA / Water | For simple peptides without sensitive residues like Trp, Met, or Cys. |

| 88:5:5:2 | TFA / Phenol / Water / TIS | Reagent K. Recommended for peptides containing Arg(Pmc/Pbf) and Trp. |

Solution-Phase Synthetic Routes for this compound

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out all reactions in a homogeneous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and avoids potential issues related to the solid support.

To achieve a specific peptide sequence like this compound in solution, it is essential to use protecting groups to block reactive sites and prevent unwanted side reactions, such as polymerization. The strategy involves protecting the carboxyl group of one amino acid and the amino group of the other.

For the synthesis of the target compound, the starting materials would be N-Acetyl-L-phenylalanine and a derivative of L-isoleucine. A common and practical approach involves using an L-isoleucine C-terminal ester, such as a methyl or benzyl (B1604629) ester, as the nucleophile. The ester group protects the carboxylate from reacting while the peptide bond is formed.

Carboxyl Protection: Methyl or benzyl esters are easily formed and can be removed under mild conditions. Methyl esters are typically removed by saponification (hydrolysis with aqueous NaOH), while benzyl esters have the additional advantage of being removable by catalytic hydrogenolysis, a very mild method.

Once the protected dipeptide (N-Acetyl-L-phenylalanyl-L-isoleucine methyl/benzyl ester) is formed and purified, the ester can be converted to the final amide. This is typically achieved through aminolysis, by treating the ester with a concentrated solution of ammonia.

Table 4: Common Protecting Groups in Solution-Phase Synthesis

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA). |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF). |

| α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis. |

| Carboxyl Group | Methyl Ester | -OMe | Mild hydrolysis (NaOH). |

The formation of the amide bond between N-Acetyl-L-phenylalanine and the L-isoleucine derivative is the central step in the solution-phase route. This requires the activation of the carboxylic acid group of the N-acetylated phenylalanine. A wide variety of coupling reagents have been developed to achieve this efficiently and with minimal risk of racemization.

These reagents can be broadly classified into two main categories:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To improve reaction efficiency and suppress racemization, they are almost always used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).

Onium Salts: These reagents, including aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are generally more reactive and lead to faster, cleaner reactions with higher yields. They react with the carboxylic acid to form active esters in situ, which then rapidly react with the amine component.

Optimization of reaction conditions is crucial for success. Reactions are typically performed in aprotic polar solvents like DMF or DCM. To minimize potential side reactions, the coupling is often initiated at a reduced temperature (e.g., 0 °C) before being allowed to warm to room temperature. The presence of a tertiary base like DIEA or N-methylmorpholine (NMM) is often required to maintain a basic pH and neutralize any acidic byproducts.

Table 5: Comparison of Selected Coupling Reagents for Solution-Phase Synthesis

| Reagent Class | Example(s) | Additive(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Cost-effective, widely available. | Byproduct (DCU) can be difficult to remove (DCC); risk of racemization without additives. |

| Aminium/Uronium Salts | HBTU, HATU | Often none needed | High efficiency, fast reaction times, low racemization. | Higher cost compared to carbodiimides. |

| Phosphonium Salts | PyBOP, PyAOP | Often none needed | Very effective, especially for sterically hindered couplings. | Higher cost; can be sensitive to moisture. |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis provides a powerful and stereoselective route to this compound, combining the high selectivity of enzymes with the versatility of chemical transformations. This approach typically involves two key stages: the enzymatic formation of the core dipeptide, L-phenylalanyl-L-isoleucinamide, followed by a highly selective N-terminal acetylation step. This methodology circumvents many of the challenges associated with purely chemical peptide synthesis, such as racemization and the need for extensive protecting group strategies. mdpi.comnih.gov

Enzymatic Coupling Strategies for Dipeptide Formation

The enzymatic synthesis of the L-phenylalanyl-L-isoleucine peptide bond is a critical step that leverages the catalytic prowess of proteases in a kinetically controlled reaction. In this approach, the equilibrium of the protease's natural hydrolytic function is shifted towards synthesis. researchgate.net This is typically achieved by using an activated ester of the N-protected carboxyl component (e.g., N-protected L-phenylalanine methyl or ethyl ester) and a high concentration of the nucleophilic amine component (L-isoleucinamide). The enzyme's stereospecificity ensures the formation of the desired L-L dipeptide.

Several proteases are suitable for this coupling, with selection depending on their substrate specificity. Enzymes like thermolysin and papain are particularly effective for coupling hydrophobic amino acids. nih.govmdpi.com

Thermolysin: This metalloproteinase exhibits a strong preference for large hydrophobic residues such as phenylalanine, isoleucine, and leucine (B10760876) at the P1' position of the scissile bond, making it an excellent candidate for synthesizing the Phe-Ile linkage. nih.gov The synthesis is typically conducted in a biphasic system or in organic solvents with low water content to suppress hydrolysis and drive the equilibrium towards peptide formation. mdpi.com

Papain: A cysteine protease, papain also demonstrates broad specificity and has been successfully employed for the synthesis of various dipeptides. nih.govtandfonline.comtandfonline.com Its catalytic activity can be optimized by controlling the pH, temperature, and substrate concentrations. nih.gov Alkaline conditions (pH ~9) are generally favorable for the aminolysis reaction, as they promote the deprotonation of the incoming nucleophile's amino group. nih.gov

The reaction progress is typically monitored using High-Performance Liquid Chromatography (HPLC) to determine the yield of the dipeptide product.

| Parameter | Thermolysin-Catalyzed Synthesis | Papain-Catalyzed Synthesis |

| Enzyme Type | Metalloproteinase | Cysteine Protease |

| Carboxyl Component | N-Protected-L-phenylalanine ester (e.g., Z-Phe-OMe) | N-Protected-L-phenylalanine ester (e.g., Z-Phe-OMe) |

| Amine Component | L-isoleucinamide | L-isoleucinamide |

| Typical Solvent System | Biphasic (e.g., Ethyl acetate (B1210297)/Water) or Low-water organic solvent | Aqueous buffer with organic co-solvents |

| Optimal pH | Neutral to slightly alkaline | Alkaline (typically pH 9.0-9.5) nih.govtandfonline.com |

| Key Advantage | High specificity for hydrophobic residues like Phe and Ile. nih.gov | Broad substrate specificity and commercial availability. nih.gov |

This table presents typical starting conditions for the enzymatic synthesis of the L-phenylalanyl-L-isoleucinamide backbone. Z-Phe-OMe refers to N-benzyloxycarbonyl-L-phenylalanine methyl ester.

Stereoselective N-Acetylation Methodologies

Following the enzymatic synthesis and purification of L-phenylalanyl-L-isoleucinamide, the final step is the stereoselective acetylation of the N-terminal α-amino group. Since the dipeptide produced enzymatically is already enantiomerically pure (L-L configuration), the subsequent chemical acetylation does not affect the existing chiral centers, thus preserving the compound's stereointegrity.

A common and effective method for Nα-selective acetylation is the use of acetic anhydride under carefully controlled conditions. nih.gov The reaction is typically performed at a low temperature (e.g., 0°C) and at a neutral or slightly acidic pH. These conditions exploit the difference in pKa values between the α-amino group and any other potentially reactive side chains, leading to preferential acetylation at the N-terminus. nih.gov

The reaction involves the nucleophilic attack of the unprotonated α-amino group of the dipeptide amide on the carbonyl carbon of acetic anhydride. By controlling the stoichiometry of the acetic anhydride, it is possible to achieve high selectivity for the α-amino group. nih.gov The resulting this compound can then be isolated and purified. This chemoenzymatic sequence provides an efficient and stereochemically precise route to the target compound.

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for the characterization and subsequent use of this compound in research applications. A combination of advanced chromatographic methods and crystallization protocols is typically employed to isolate the compound from reaction byproducts and impurities.

Advanced Chromatographic Purification Methods (e.g., preparative HPLC)

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective technique for purifying peptides and their derivatives, including N-acetylated dipeptides. bachem.com The separation is based on the differential partitioning of the compound and impurities between a nonpolar stationary phase and a polar mobile phase. Given the hydrophobic nature of the phenyl and isobutyl side chains, this compound interacts strongly with nonpolar stationary phases.

Key parameters for the successful preparative HPLC purification include:

Stationary Phase: C18-modified silica (B1680970) is the most common choice for peptide purification. bachem.com However, for highly hydrophobic peptides, alternative stationary phases like C8, C4, or diphenyl columns can provide different selectivity and better resolution. nestgrp.comnih.gov

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used to elute the compounds. bachem.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is usually added to both the aqueous and organic phases to improve peak shape and resolution. bachem.com

Gradient Elution: The purification process starts with a low percentage of the organic solvent, allowing polar impurities to elute first. The concentration of the organic solvent is then gradually increased to elute the target compound, followed by more hydrophobic impurities. bachem.com A shallow gradient around the elution point of the target compound is crucial for achieving high resolution. hplc.eu

Fractions are collected across the elution peak of the desired product and analyzed for purity using analytical HPLC. Those fractions meeting the required purity specifications are then pooled and lyophilized to obtain the final product as a fluffy powder.

| Parameter | Typical Condition for Preparative RP-HPLC |

| Column Type | Reversed-Phase C18 or Diphenyl, 10 µm particle size |

| Column Dimensions | e.g., 20 mm ID x 250 mm L |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | Linear gradient, e.g., 20-60% B over 40 minutes (optimized based on analytical run) |

| Flow Rate | Dependent on column diameter, e.g., 5-15 mL/min |

| Detection Wavelength | 214 nm (peptide bond) and 254 nm (aromatic ring) |

| Sample Loading | Dependent on column size and separation efficiency, e.g., 1-20 mg hplc.eu |

This table outlines a general starting point for developing a preparative HPLC method for this compound. The specific gradient will need to be optimized based on the crude product's impurity profile.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of the compound, often capable of yielding material of very high purity. It relies on the principle of slowly forming a crystalline solid from a supersaturated solution. For N-acetylated dipeptide amides, which are often solids at room temperature, recrystallization from a suitable solvent or solvent system is a common approach.

The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the recovery of the product upon cooling. Given the relatively nonpolar nature of this compound, a range of organic solvents can be screened.

General Recrystallization Protocol:

The crude or semi-purified peptide is dissolved in a minimal amount of a suitable hot solvent.

The solution is filtered while hot to remove any insoluble impurities.

The filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystal formation.

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For amides, polar solvents such as ethanol (B145695), acetone, or acetonitrile have been suggested as good starting points for recrystallization attempts. researchgate.net A trial-and-error approach using small amounts of the compound is typically necessary to identify the optimal solvent or solvent mixture.

| Solvent/Solvent System | Rationale for Selection |

| Ethanol/Water | Ethanol provides good solubility, while the addition of water as an anti-solvent can induce crystallization. |

| Acetonitrile | Often provides good crystals for organic amides and is relatively volatile, making it easy to remove. researchgate.net |

| Ethyl Acetate/Hexane (B92381) | Ethyl acetate can dissolve the peptide, and the slow addition of hexane can bring about precipitation and crystallization. |

| Isopropanol | A slightly less polar alcohol than ethanol that may offer different solubility characteristics. |

| 1,4-Dioxane | Has been noted as a potential recrystallization solvent for amides. researchgate.net |

This table lists potential solvent systems for the crystallization of this compound based on general principles for similar organic compounds.

Conformational Analysis and Spectroscopic Elucidation of N Acetyl L Phenylalanyl L Isoleucinamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Research

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of molecules in solution. For a compound like N-Acetyl-L-phenylalanyl-L-isoleucinamide, a series of NMR experiments would be required to piece together its conformational puzzle.

Two-Dimensional NMR Techniques for Assignment

Advanced 2D NMR techniques are essential for unambiguously assigning the signals from each atom in the molecule. Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within each amino acid residue, while TOCSY (Total Correlation Spectroscopy) would extend these correlations throughout the entire spin system of a residue. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining spatial proximity between protons, providing key distance restraints used to calculate the 3D structure. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons or nitrogens (HSQC) or with atoms two to three bonds away (HMBC), completing the atomic assignment. Without published studies, specific chemical shift data and correlations for this compound are not available.

Solvent Effects on Conformation

The conformation of a peptide can change significantly depending on the solvent environment. Solvents influence the stability of hydrogen bonds and hydrophobic interactions, which can alter the peptide's folded state. researchgate.net Studies on other peptides have shown that solvents like water, methanol (B129727), and dimethyl sulfoxide (B87167) can induce different secondary structures. 5z.comchemrxiv.org A systematic study would involve acquiring NMR data in various solvents to observe changes in chemical shifts and NOE patterns, but such an investigation has not been reported for this compound.

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and the details of how molecules pack together in a crystal lattice.

Crystallization Strategies

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. For small, flexible peptides, this can be particularly difficult. zenodo.org Common strategies include vapor diffusion (hanging or sitting drop), slow evaporation, and cooling of a saturated solution. nih.govnih.gov The process involves screening a wide range of conditions, including different solvents, pH levels, temperatures, and precipitating agents, to find the optimal parameters for crystal nucleation and growth. There are no published reports detailing successful crystallization strategies specifically for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Once a crystal structure is determined, the analysis of crystal packing reveals how individual molecules interact with their neighbors. These intermolecular interactions, such as hydrogen bonds and van der Waals forces, are fundamental to the stability of the crystal. For a dipeptide amide, one would expect to observe hydrogen bonding involving the amide groups of the backbone and the C-terminal amide. The specific network of these interactions, however, can only be known through experimental determination, which is currently lacking for this compound.

Vibrational Spectroscopy (IR and Raman) for Amide I and Amide II Band Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational states of peptides. The analysis focuses on characteristic vibrational bands of the peptide backbone, primarily the Amide I and Amide II bands, which are sensitive to the secondary structure. nih.govacs.org

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is predominantly associated with the C=O stretching vibration of the peptide bond (70-85%). leibniz-fli.de Its precise frequency is highly sensitive to the backbone conformation and hydrogen-bonding patterns. leibniz-fli.denih.gov The Amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of the N-H in-plane bending (40-60%) and C-N stretching vibrations (18-40%). leibniz-fli.de

For dipeptides like this compound, these bands provide insights into the populations of various backbone conformations, such as polyproline II (PII), β-sheet, and α-helical (αR) structures. nih.govacs.org For instance, studies on various dipeptides have shown that the frequencies of the Amide I band can be correlated with conformational preferences. nih.gov Similarly, the relative intensities of components within the Amide III region (1240–1340 cm⁻¹) and skeletal vibrations in Raman spectra can serve as indicators for the populations of PII, β, and αR conformations. nih.govacs.org In alanine (B10760859) dipeptides, a PII conformation is often predominant, while the population of the β conformation tends to increase in dipeptides with bulkier side chains, such as valine. nih.govacs.org

Table 1: Typical Vibrational Frequencies for Peptide Backbone Conformations

| Vibrational Mode | Frequency Range (cm⁻¹) | Primary Vibrational Motion | Conformational Sensitivity |

|---|---|---|---|

| Amide I | 1600 - 1700 | C=O Stretch | Highly sensitive to H-bonding and secondary structure (e.g., β-sheets ~1620-1640 cm⁻¹, α-helices ~1650-1660 cm⁻¹) |

| Amide II | 1510 - 1580 | N-H Bend, C-N Stretch | Sensitive to backbone conformation and protonation state |

Note: The exact frequencies for this compound would require experimental measurement but are expected to fall within these established ranges.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities in this compound Solutions

Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides a signature of the peptide's average secondary structure content. nih.gov

The secondary structure of peptides can be categorized into distinct conformations such as α-helices, β-sheets, and random coils, each producing a characteristic CD spectrum. americanpeptidesociety.org

α-Helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 190 nm.

β-Sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils or unordered structures exhibit a strong negative band near 195 nm and a weak positive band around 215 nm. researchgate.net

For a short dipeptide like this compound, a well-defined, stable secondary structure like a long α-helix or β-sheet is not expected. Instead, its CD spectrum would likely indicate a mixture of conformations, potentially including β-turns or a predominantly random coil state. The spectrum can be significantly influenced by environmental conditions such as the solvent, pH, and temperature, which can alter the conformational equilibrium. proquest.comsubr.edu For example, hydrogen bond-promoting solvents like trifluoroethanol (TFE) can sometimes induce more ordered structures in short peptides. proquest.comuark.edu

Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~190 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~215 (weak) | ~195 |

Mass Spectrometry-Based Methods for Sequence Verification and Purity Assessment in Research

Mass spectrometry (MS) is an indispensable analytical tool in peptide research, providing highly accurate molecular weight measurements and structural information. It is routinely used to confirm the identity and assess the purity of synthetic peptides like this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). americanpharmaceuticalreview.comnih.gov This precision allows for the unambiguous determination of a peptide's elemental composition from its measured mass, thereby confirming its identity. americanpharmaceuticalreview.com For this compound (C₂₃H₃₇N₃O₃), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical mass confirms the successful synthesis and high purity of the target compound. HRMS is particularly valuable for distinguishing the target peptide from impurities that may have very similar masses. sannova.net

Table 3: Theoretical HRMS Data for this compound (C₂₃H₃₇N₃O₃)

| Ion Species | Charge (z) | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | 1 | 416.2908 |

| [M+Na]⁺ | 1 | 438.2727 |

Note: These values are calculated based on the monoisotopic masses of the most common isotopes.

Tandem Mass Spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, the protonated peptide ion (the precursor ion) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

Cleavage of the peptide backbone occurs primarily at the amide bonds, leading to the formation of characteristic b- and y-type fragment ions. acs.org

b-ions contain the N-terminus and are formed by cleavage of the amide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.

By analyzing the mass differences between consecutive b- or y-ions in the MS/MS spectrum, the amino acid sequence can be definitively determined. For this compound, the fragmentation pattern would be expected to produce specific b- and y-ions that confirm the sequence of Phenylalanine followed by Isoleucinamide.

Table 4: Theoretical MS/MS Fragmentation of this compound ([M+H]⁺ = 416.29)

| Ion Type | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Ac-Phe | 190.0863 |

| b₂ | Ac-Phe-Ile | 303.1707 |

| y₁ | Ile-NH₂ | 131.1179 |

Note: 'Ac' refers to the N-terminal acetyl group. The masses correspond to the monoisotopic masses of the singly charged fragment ions.

Computational and Theoretical Investigations of N Acetyl L Phenylalanyl L Isoleucinamide

Quantum Mechanical (QM) Calculations on N-Acetyl-L-phenylalanyl-L-isoleucinamide Electronic Structure

Quantum mechanical calculations are performed to understand the electron distribution and energy states of a molecule, which dictate its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and a variety of electronic properties. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation. nih.gov

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. scirp.org Furthermore, DFT allows for the calculation of the molecular dipole moment, which provides information about the molecule's polarity and its potential interactions with polar solvents or biological receptors. scirp.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular interactions, such as hydrogen bonding and charge transfer, which are critical for stabilizing specific conformations. nih.gov

In analogous studies on N-acetyl-phenylalaninylamide (NAPA), DFT has been used to identify stable conformers and quantify their relative energies. nih.govscirp.org For example, calculations have shown that specific backbone and sidechain conformations (e.g., βLanti, γLgauche) are energetically favored. nih.govresearchgate.net Similar computational approaches applied to this compound would be expected to reveal how the bulkier isoleucine side chain influences the conformational preferences established by the phenylalanine residue.

Table 1: Electronic Properties Calculable via DFT for this compound

This table outlines key electronic properties that can be determined using Density Functional Theory. The values shown are hypothetical examples based on typical results for similar peptide molecules.

| Property | Description | Exemplary Value |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | -955.123 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | 0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 7.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

Ab initio quantum chemistry methods, such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods are invaluable for mapping the potential energy surface of a molecule to identify all stable conformers and the energy barriers for transition between them.

For this compound, a systematic conformational search would involve the rotation of key dihedral angles (φ, ψ of the backbone, and χ angles of the side chains) to generate a comprehensive energy landscape. A study on the related N-acetyl-l-isoleucine-N-methylamide using ab initio RHF/6-31G(d) calculations revealed significant molecular flexibility and distinct conformational behavior compared to amino acids with smaller side chains, highlighting the importance of side-chain/backbone interactions. researchgate.net

Similarly, computational and experimental studies on N-Acetyl-Phenylalanine-NH2 (NAPA) have successfully used MP2 and DFT methods to identify and confirm the existence of multiple stable conformers, with relative energies differing by less than 1 kcal/mol. nih.govresearchgate.net Applying these methods to this compound would elucidate its intrinsic conformational propensities, showing which three-dimensional structures are most likely to exist in the absence of environmental effects. The results would likely show a complex energy landscape with several low-energy minima corresponding to different arrangements of the phenyl and isobutyl side chains, stabilized by intramolecular hydrogen bonds.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a classical description of their interactions, governed by a force field.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. Standard force fields like CHARMM, AMBER, and OPLS are well-parameterized for natural amino acids but may require refinement for modified residues like the N-acetylated N-terminus and the C-terminal amide group found in this compound. youtube.com

The parameterization process for such a dipeptide involves defining equilibrium values and force constants for bonds, angles, and dihedrals, as well as non-bonded parameters like partial atomic charges and van der Waals terms. uiuc.edu This is typically achieved by fitting the force field parameters to high-quality QM data. researchgate.net For instance, dihedral angle parameters are often optimized to reproduce the potential energy surfaces calculated by QM methods for model compounds, such as an N-acetylated amino acid with an N'-methylamide capped C-terminus. nih.govnih.gov This ensures that the conformational energies and barriers in the classical MD simulation accurately reflect the underlying quantum mechanical reality.

Table 2: Key Parameters in a Force Field for Acetylated Dipeptides

This table describes the essential components of a molecular mechanics force field that must be parameterized for accurate simulations of this compound.

| Parameter Type | Description | Method of Derivation |

|---|---|---|

| Bond Stretching | Force constant (kb) and equilibrium length (b0) for each covalent bond. | QM calculations, experimental data (e.g., IR spectroscopy). |

| Angle Bending | Force constant (kθ) and equilibrium angle (θ0) for each angle between three bonded atoms. | QM calculations, experimental data. |

| Dihedral Torsions | Force constant (kφ), multiplicity (n), and phase shift (δ) describing rotation around a bond. | Fitting to QM rotational energy profiles. |

| Partial Atomic Charges | Fixed point charges on each atom to model electrostatic interactions. | Fitting to QM electrostatic potential (ESP). |

| Van der Waals | Parameters (e.g., Lennard-Jones) describing non-bonded repulsion and attraction. | Fitting to experimental liquid properties of model compounds. |

Once a reliable force field is established, MD simulations can be performed to explore the conformational dynamics of this compound in different environments, most commonly in an explicit solvent like water. nih.gov The simulation begins by placing the dipeptide in a box of solvent molecules and then integrating Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. mdpi.com

Analysis of the resulting trajectory provides a wealth of information. Ramachandran plots (φ vs. ψ) can be generated to show the accessible backbone conformations in solution. nih.gov The simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, revealing how the solvent interacts with the peptide and influences its structure. Furthermore, the dynamic movement of the phenylalanine and isoleucine side chains can be monitored to understand their flexibility and preferred orientations. Such simulations would reveal whether the compact, intramolecularly hydrogen-bonded structures predicted by QM are maintained in solution or if the peptide adopts more extended conformations that interact favorably with water.

MD simulations can be extended to calculate the free energy difference (ΔG) between different conformational states. This is crucial for understanding the thermodynamic stability and equilibrium populations of various conformers in a given environment. Because conformational transitions can be rare events on the timescale of a standard MD simulation, enhanced sampling techniques are often required.

Methods like umbrella sampling, metadynamics, or replica exchange molecular dynamics (REMD) are used to overcome energy barriers and adequately sample the conformational landscape. nih.gov From these simulations, the potential of mean force (PMF) can be calculated along a specific reaction coordinate (e.g., a dihedral angle), which describes the free energy profile of a conformational change. An improved confinement approach can also be used, which determines the free energy of individual states by progressively restraining the conformations to harmonic basins whose absolute free energy can be calculated. nih.gov For this compound, these calculations could quantify the relative free energies of, for example, a folded, β-turn-like structure versus an extended β-strand conformation in water, providing a quantitative understanding of its structural preferences.

Molecular Docking and Binding Site Prediction for this compound with Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, within the active site of a target receptor.

Accurate molecular docking simulations begin with meticulous preparation of both the ligand (this compound) and the target receptor.

Ligand Preparation: The three-dimensional structure of this compound must be generated and optimized. This process involves several critical steps to ensure the ligand's conformational and chemical properties are accurately represented. researchgate.netnih.gov Initially, a 2D sketch of the molecule is converted into a 3D structure. Subsequently, hydrogen atoms are added, and the protonation state at a physiological pH is determined. researchgate.net Energy minimization is then performed using a suitable force field to obtain a low-energy, stable conformation of the ligand. For a flexible molecule like this dipeptide derivative, multiple conformers may be generated to account for its conformational flexibility during the docking process. nih.gov

Receptor Grid Generation: Before docking can commence, a grid box must be defined on the receptor protein. This grid delineates the volume of the active site that will be explored during the docking simulation. youtube.comresearchgate.net The grid pre-calculates the potential energy of interaction between different atom types and the receptor, which significantly speeds up the docking calculation. ucsf.edu The size and coordinates of the grid box are crucial; it must be large enough to accommodate the ligand in various orientations and conformations while being focused enough on the binding site to ensure computational efficiency. researchgate.net If a co-crystallized ligand is present in the experimental structure of the target, its position can be used to define the center of the grid. physchemres.org

A hypothetical workflow for preparing this compound and a target receptor is outlined below:

| Step | Ligand Preparation (this compound) | Receptor Preparation (Theoretical Target) |

| 1. Input | 2D structure of the compound. | Experimental (e.g., PDB) or modeled 3D structure of the target protein. |

| 2. 3D Conversion | Generation of a 3D conformation. | Removal of water molecules and non-essential co-factors. |

| 3. Hydrogenation | Addition of hydrogen atoms. | Addition of hydrogen atoms. |

| 4. Charge Assignment | Assignment of partial atomic charges. | Assignment of partial atomic charges to receptor atoms. |

| 5. Tautomer/Ionization | Determination of the most likely protonation state at physiological pH. | Optimization of hydrogen bond networks and protonation states of residues like Histidine. |

| 6. Energy Minimization | Optimization of the geometry using a force field (e.g., OPLS3). physchemres.org | Relaxation of the structure to relieve steric clashes. |

| 7. Conformer Generation | Generation of multiple low-energy conformers. | Definition of the binding site and generation of the receptor grid. youtube.com |

The success of a molecular docking experiment heavily relies on the chosen docking algorithm and the scoring function used to evaluate the potential binding poses.

Scoring Functions: Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a receptor. wikipedia.org They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. oup.commdpi.com

Force-field-based scoring functions calculate the binding energy based on classical mechanics principles, including van der Waals and electrostatic interactions. oup.com

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data. schrodinger.com

Knowledge-based scoring functions derive statistical potentials from the analysis of experimentally determined protein-ligand complexes. mdpi.com

The choice of scoring function is critical for accurately ranking different binding poses and distinguishing between active and inactive compounds. schrodinger.com

Docking Algorithm Selection: Docking algorithms are responsible for exploring the conformational space of the ligand within the receptor's binding site. oup.com These algorithms can be classified based on their treatment of ligand and receptor flexibility. nih.gov

Rigid docking: Both the ligand and receptor are treated as rigid bodies. This is computationally fast but may not accurately represent the binding process.

Flexible ligand docking: The ligand is allowed to be flexible, while the receptor remains rigid. This is a common approach that balances accuracy and computational cost. oup.comresearchgate.net

Flexible docking: Both the ligand and receptor are treated as flexible. This is the most computationally intensive but can provide a more realistic model of the binding event. acs.org

For a flexible dipeptide like this compound, a flexible ligand docking algorithm would be a suitable choice. Several well-established docking programs are available, each with its own algorithm and scoring function.

| Docking Program | Algorithm Type | Scoring Function Principle |

| AutoDock Vina | Global energy optimization. oup.com | Empirical and knowledge-based. nih.gov |

| GOLD | Genetic algorithm. researchgate.net | Force-field based (ChemScore, GoldScore). |

| Glide | Anchor-and-grow sampling. schrodinger.com | Empirical (GlideScore). schrodinger.com |

| FlexX | Incremental construction. nih.govacs.org | Empirical. |

| MDock | Ensemble docking. oup.com | Knowledge-based (ITScore). oup.com |

De Novo Design and Virtual Screening Methodologies Utilizing this compound as a Scaffold

The structural framework of this compound can serve as a starting point, or scaffold, for the design of new molecules with potentially enhanced biological activity.

De Novo Design: De novo design is a computational strategy for creating novel molecular structures from scratch. arxiv.orgopenreview.net Using this compound as a scaffold, new functional groups can be "grown" from its core structure to optimize interactions with a target binding site. This process often involves fragment-based approaches where small chemical fragments are placed in favorable positions within the binding pocket and then linked together or to the central scaffold. nih.gov The goal is to design molecules with high predicted affinity and specificity for the target.

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com When this compound is used as a scaffold in virtual screening, a library of compounds is created by attaching various chemical substituents to its core structure. This library is then computationally "screened" against a target protein using molecular docking to identify derivatives with the highest predicted binding affinities. nih.govsemanticscholar.org This approach allows for the rapid exploration of a vast chemical space to identify promising lead compounds for further experimental validation.

A hypothetical workflow for a virtual screening campaign using the this compound scaffold is presented below:

| Stage | Description |

| 1. Scaffold Selection | This compound is chosen as the core structure. |

| 2. Library Generation | A virtual library of derivatives is created by adding a diverse set of chemical groups (R-groups) to the scaffold. |

| 3. Target Preparation | The 3D structure of the target protein is prepared, and the binding site is defined. |

| 4. High-Throughput Docking | The entire virtual library is docked into the target's binding site using a fast and efficient docking program. |

| 5. Hit Selection | Compounds are ranked based on their docking scores, and the top-scoring "hits" are selected. |

| 6. Post-Processing | The selected hits are further analyzed for drug-like properties (e.g., ADME/Tox) and visual inspection of their binding modes. |

| 7. Experimental Validation | The most promising candidates are synthesized and tested experimentally. |

Mechanistic Biochemical Research Involving N Acetyl L Phenylalanyl L Isoleucinamide

Enzyme Substrate Specificity and Inhibition Mechanism Studies

There is currently no available scientific literature detailing the use of N-Acetyl-L-phenylalanyl-L-isoleucinamide as a substrate or inhibitor for any specific enzyme.

Kinetic Characterization of Enzyme-N-Acetyl-L-phenylalanyl-L-isoleucinamide Interactions

Due to the absence of studies on the interaction of this compound with any enzyme, there is no kinetic data such as Michaelis-Menten constants (K_m), catalytic efficiency (k_cat/K_m), or inhibition constants (K_i) to report.

Investigation of Active Site Interactions via Site-Directed Mutagenesis and Structural Biology

No research has been published that employs site-directed mutagenesis or structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to investigate the binding of this compound within the active site of an enzyme.

Receptor-Ligand Binding Affinity and Mechanism Studies

There are no published studies on the binding of this compound to any specific biological receptor.

Biophysical Techniques for Investigating Binding Events (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC)

No data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is available to characterize the binding affinity, kinetics, or thermodynamics of this compound with any receptor.

Structural Basis of this compound-Receptor Interactions

There are no structural studies, such as co-crystallization or NMR-based models, that elucidate the molecular interactions between this compound and a receptor binding pocket.

Cellular and Subcellular Distribution Mechanisms in Model Systems

Membrane Permeability Studies in Model Bilayers and Liposomes

No studies have been published that specifically investigate the membrane permeability of this compound using model bilayers or liposomes. Research on related N-acetylated dipeptides has indicated that passive permeation across lipid bilayers can be influenced by factors such as hydrophobicity and the potential for intramolecular hydrogen bonding. However, without experimental data for this compound, its ability to cross biological membranes remains uncharacterized.

Intracellular Localization Mechanisms (e.g., endocytosis pathways)

There is a lack of research on the intracellular localization mechanisms of this compound. Studies on other small molecules and peptides have identified various uptake mechanisms, including passive diffusion, carrier-mediated transport, and endocytosis. The specific pathway utilized by a compound is dependent on its physicochemical properties. For instance, the acetylation of amino acids has been shown in some cases to alter their transport mechanism from amino acid transporters to other carriers like monocarboxylate transporters. However, the specific transporters or pathways involved in the cellular uptake and subsequent subcellular distribution of this compound have not been investigated.

N Acetyl L Phenylalanyl L Isoleucinamide As a Building Block in Advanced Materials and Supramolecular Assemblies

Incorporation of N-Acetyl-L-phenylalanyl-L-isoleucinamide into Self-Assembling Peptides

The incorporation of this compound into larger peptide sequences or its use as a standalone building block is predicated on its strong propensity to self-associate into well-defined nanostructures. The N-terminal acetylation and C-terminal amidation play a crucial role by neutralizing the terminal charges, which reduces electrostatic repulsion and enhances hydrophobicity. researchgate.net More importantly, these capped ends provide additional hydrogen bond donor and acceptor sites, promoting directional, head-to-tail interactions that lead to the formation of one-dimensional (1D) aggregates such as fibrils and fibers. researchgate.net

The core of the self-assembly process is dictated by the amino acid side chains. The phenyl group of phenylalanine facilitates aromatic π-π stacking, a key interaction that provides stability and directionality to the assembly, while the bulky isobutyl group of isoleucine contributes significantly to the hydrophobic forces that drive the exclusion of water and promote aggregation. mdpi.comnih.govmanchester.ac.uk The interplay of these specific interactions governs the formation of β-sheet-like secondary structures, which are common motifs in self-assembling peptide systems and serve as the foundation for the hierarchical growth of nanofibers. rsc.orgnih.gov

The formation of functional macroscopic materials like hydrogels from this compound building blocks relies on a set of precise design principles. A hydrogel is a three-dimensional network of nanofibers that can entrap a large volume of water. frontiersin.org For this dipeptide derivative, the transition from molecular solution to a nanofibrous network and ultimately a hydrogel is governed by several key factors.

The primary design consideration is the balance of hydrophobic and hydrophilic forces. rsc.orgamericanpeptidesociety.org The Phe-Ile core is strongly hydrophobic, driving the initial aggregation, while the amide bonds of the peptide backbone provide hydrophilic character, allowing the resulting nanofibers to interact with and immobilize water molecules. The self-assembly process is also highly dependent on concentration; below a critical aggregation concentration, the molecules remain as monomers, while above it, they begin to form nanofibers. Further increasing the concentration leads to a point where the nanofibers entangle to form a sample-spanning network, known as the critical gelation concentration (CGC). nih.gov External stimuli such as changes in pH, temperature, or ionic strength can be used to trigger and control the self-assembly and gelation process. americanpeptidesociety.org

Table 1: Key Design Principles for Peptide-Based Hydrogels

| Principle | Description | Role of this compound |

| Molecular Amphiphilicity | A balance between hydrophobic and hydrophilic regions is necessary to drive assembly in an aqueous environment while allowing for water entrapment. | The Phe and Ile side chains provide strong hydrophobic driving forces, while the peptide backbone amides offer hydrophilic sites for hydrogen bonding with water. rsc.org |

| Directional Non-Covalent Interactions | Specific interactions like hydrogen bonding and π-π stacking guide the formation of ordered, one-dimensional nanostructures. | The capped N- and C-termini facilitate linear hydrogen bonding, and the phenylalanine residue enables stabilizing π-π stacking interactions. researchgate.netmanchester.ac.uk |

| Secondary Structure Formation | The adoption of stable secondary structures, typically β-sheets, serves as the structural foundation for nanofibers. | The peptide backbone readily forms intermolecular hydrogen bonds, leading to the formation of extended β-sheet structures that constitute the core of the nanofiber. nih.gov |

| Environmental Triggers | External factors (e.g., pH, ionic strength, temperature) can be used to control the solubility of the peptide and initiate the self-assembly process. | Changes in the solvent environment can modulate the strength of hydrophobic interactions, allowing for controlled initiation of aggregation and gelation. americanpeptidesociety.org |

| Critical Gelation Concentration (CGC) | A minimum concentration of the peptide is required for the nanofibers to form a percolated 3D network capable of immobilizing the solvent. | The strong associative tendency of this hydrophobic dipeptide suggests that it could reach its CGC at relatively low concentrations. |

A suite of analytical techniques is essential to elucidate the hierarchical structure of the supramolecular assemblies formed by this compound, from the molecular level to the macroscopic hydrogel.

Microscopic Techniques:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphology of the resulting nanostructures. mdpi.com These methods can confirm the formation of nanofibers, reveal their dimensions (diameter and length), and show how they entangle to form the porous 3D network of a hydrogel. nih.gov

Atomic Force Microscopy (AFM) provides high-resolution topographical images of the nanofibers, offering precise measurements of their height and width, and can also reveal fine structural details such as helical twisting along the fiber axis. researchgate.netresearchgate.net

Spectroscopic Techniques:

Circular Dichroism (CD) Spectroscopy is employed to determine the secondary structure of the peptides within the assembled state. A characteristic signal, such as a minimum around 218 nm, would indicate the presence of a β-sheet conformation, which is the expected arrangement for such aggregating peptides. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy complements CD analysis by examining the vibrational modes of the peptide backbone. The position of the Amide I band (typically 1620-1640 cm⁻¹) is highly sensitive to secondary structure and can confirm the formation of intermolecular β-sheets. researchgate.netnih.gov

Fluorescence Spectroscopy , often using extrinsic dyes like Thioflavin T (ThT) or 8-Anilinonaphthalene-1-sulfonic acid (ANS), can be used to monitor the kinetics of aggregation and probe the formation of β-sheet structures and the presence of hydrophobic microenvironments within the assemblies, respectively.

Table 2: Techniques for Characterizing Peptide Supramolecular Assemblies

| Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) | Nanofiber morphology, diameter, length, and network structure. mdpi.com |

| Scanning Electron Microscopy (SEM) | Surface topography and porous architecture of the hydrogel network. researchgate.net |

| Atomic Force Microscopy (AFM) | High-resolution imaging of individual nanofibers, including height and periodicity. researchgate.net |

| Circular Dichroism (CD) | Determination of peptide secondary structure (e.g., β-sheet, α-helix, random coil). researchgate.netkobe-u.ac.jp |

| Fourier-Transform Infrared (FTIR) | Confirmation of secondary structure through analysis of the Amide I vibrational band. acs.org |

| Fluorescence Spectroscopy | Monitoring aggregation kinetics and characterizing hydrophobic domains. |

Conjugation Strategies for this compound in Bioconjugate Chemistry

To be used in bioconjugate chemistry, the chemically inert this compound must first be functionalized with a reactive handle suitable for covalent ligation. This is typically achieved by synthesizing an analogue of the dipeptide that incorporates an unnatural amino acid bearing a bioorthogonal functional group, such as an azide (B81097) or an alkyne. This modified dipeptide can then be covalently attached to other molecules, polymers, or surfaces without interfering with biological functionalities. americanpeptidesociety.org

Bioorthogonal reactions are chemical ligations that can occur in complex biological environments with high efficiency and selectivity. wikipedia.org "Click chemistry" is a prominent class of such reactions, ideal for conjugating a functionalized this compound derivative to a target of interest. nih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, involving the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions. biosyntan.demdpi.com An alkyne- or azide-modified version of the dipeptide could be efficiently conjugated to a complementary functionalized biomolecule or material using this method.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO) that reacts rapidly with an azide without the need for a metal catalyst. biosyntan.derwth-aachen.de This makes it highly suitable for applications involving living cells or sensitive biological systems.

Other Bioorthogonal Reactions: Beyond azide-alkyne cycloadditions, other strategies could be employed. For example, thiol-ene chemistry allows for the efficient reaction between a thiol and an alkene (ene), often initiated by light, providing spatiotemporal control over the conjugation process. nih.gov Tetrazine ligation, which involves a rapid reaction between a tetrazine and a strained alkene, is another powerful bioorthogonal tool known for its exceptionally fast kinetics. acs.org

Table 3: Comparison of Bioorthogonal Conjugation Reactions

| Reaction | Reactants | Catalyst/Conditions | Key Advantages |

| CuAAC | Terminal Alkyne + Azide | Copper(I) | High efficiency, reliability, simple reactants. mdpi.com |

| SPAAC | Strained Alkyne + Azide | None (strain-promoted) | Copper-free, highly biocompatible. rwth-aachen.de |

| Thiol-ene | Thiol + Alkene | UV light or radical initiator | Spatiotemporal control, cytocompatible. nih.gov |

| Tetrazine Ligation | Tetrazine + Strained Alkene | None | Extremely fast reaction kinetics. acs.org |

The covalent attachment of this compound to polymers and surfaces can impart new functionalities, such as creating materials that can self-assemble or interact with biological systems in specific ways. The synthesis of these hybrid materials typically follows a "grafting-to" approach, where the peptide is attached to a pre-existing polymer or surface. ibmmpeptide.comnih.gov

The process begins with the preparation of a polymer or surface functionalized with a reactive group, for example, azide moieties. Concurrently, an analogue of this compound bearing a complementary reactive group, such as a terminal alkyne, is synthesized. The alkyne-modified dipeptide is then reacted with the azide-functionalized polymer or surface via a click chemistry reaction (e.g., CuAAC or SPAAC), resulting in the stable covalent immobilization of the dipeptide. rwth-aachen.deacs.org This strategy allows for the precise control over the density of the grafted peptide. Such peptide-functionalized polymers could be designed to self-assemble into complex architectures like micelles or vesicles, while functionalized surfaces could be used to control cell adhesion or create biosensors. ibmmpeptide.commdpi.com

Development of this compound-Containing Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological function of a peptide but are built from non-peptide backbones to enhance properties like metabolic stability and oral bioavailability. researchgate.net The dipeptide this compound can serve as a structural template for the design of peptidomimetics that replicate the spatial arrangement of its hydrophobic phenyl and isobutyl side chains.

The development of such peptidomimetics involves identifying a rigid, non-peptide scaffold that can correctly orient the key pharmacophoric groups (the aromatic and aliphatic side chains). Various heterocyclic structures, such as piperazine (B1678402) or diketopiperazine derivatives, have been explored as scaffolds for mimicking peptide turns and secondary structures. nih.govmdpi.com By attaching phenyl and isobutyl groups to the appropriate positions on these scaffolds, it is possible to create a compact molecule that mimics the hydrophobic surface presented by the Phe-Ile motif. Such peptidomimetics could be valuable as tools for probing or inhibiting protein-protein interactions where a hydrophobic peptide segment is involved in the binding interface. nih.gov The design process often utilizes computational modeling to ensure the scaffold can achieve the desired bioactive conformation before undertaking chemical synthesis.

Scaffold Design and Synthetic Routes for Diverse Libraries

There is no available literature detailing the specific design of scaffolds or the development of synthetic routes for creating diverse libraries based on this compound.

In a hypothetical research context, the design of a scaffold based on this N-acetylated dipeptide amide would likely leverage the inherent properties of its constituent amino acids: the aromatic nature of phenylalanine and the aliphatic, hydrophobic character of isoleucine. The N-acetyl group and the C-terminal amide provide specific hydrogen bonding capabilities that can be exploited for creating ordered structures.

Theoretical Synthetic Approaches:

The synthesis of a library of analogs would typically involve standard solid-phase or solution-phase peptide synthesis methodologies. A general synthetic route would start with the coupling of N-acetyl-L-phenylalanine to a solid support, followed by the addition of L-isoleucine, and finally, amidation at the C-terminus. Diversity could be introduced by:

Varying the N-acyl group: Replacing the acetyl group with other acyl chains of varying length, branching, or aromaticity to modulate hydrophobicity and steric hindrance.

Amino Acid Substitution: Replacing L-phenylalanine or L-isoleucine with other natural or unnatural amino acids to alter side-chain functionality, polarity, and conformational preferences.

Modifying the C-terminal amide: Introducing substituents on the amide nitrogen to control hydrogen bonding patterns and solubility.

A hypothetical table illustrating a potential library design is presented below. It is important to note that this is a theoretical construct and not based on published experimental data.

| Compound ID | N-Acyl Group | Position 1 Amino Acid | Position 2 Amino Acid | C-Terminal Amide |

| Parent | Acetyl | L-Phenylalanine | L-Isoleucine | -NH₂ |

| Analog-1 | Propionyl | L-Phenylalanine | L-Isoleucine | -NH₂ |

| Analog-2 | Acetyl | L-Tyrosine | L-Isoleucine | -NH₂ |

| Analog-3 | Acetyl | L-Phenylalanine | L-Valine | -NH₂ |

| Analog-4 | Acetyl | L-Phenylalanine | L-Isoleucine | -NHCH₃ |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

No structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature.

SAR studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or material properties. For a hypothetical SAR study of this compound, researchers would systematically modify the molecule and assess the impact on a specific function, such as self-assembly into nanomaterials, catalytic activity, or binding to a biological target.

Key Structural Features for Hypothetical SAR Studies:

N-Acetyl Group: The N-terminal acetyl cap is known to influence the self-assembly of peptides by providing a hydrogen bond donor and acceptor, which can promote the formation of fibrillar structures. frontiersin.orgresearchgate.net Altering this group would likely have a significant impact on any self-assembling properties.

Phenylalanine Side Chain: The benzyl (B1604629) group of phenylalanine can participate in π-π stacking and hydrophobic interactions, which are crucial driving forces for supramolecular assembly. nih.gov Modifications to the aromatic ring, such as substitution with electron-donating or -withdrawing groups, would be a key area of investigation.

Isoleucine Side Chain: The bulky, hydrophobic sec-butyl side chain of isoleucine influences the steric packing and conformational preferences of the peptide backbone. Its role in the formation of ordered structures would be a critical aspect of any SAR study.

Amide Backbone and C-Terminal Amide: The amide bonds provide the primary hydrogen bonding sites for the formation of secondary structures like beta-sheets, which are often the basis of self-assembling peptide systems. The C-terminal amide further contributes to the hydrogen-bonding network.

A theoretical SAR study would involve synthesizing the analogs proposed in the library (as seen in the table above) and evaluating them for a specific property. For instance, if the goal were to develop a hydrogelator, the gelation properties of each analog in water would be tested and correlated with its structural modifications.

Due to the absence of experimental data, no data tables of research findings can be provided.

Advanced Analytical Methodologies for N Acetyl L Phenylalanyl L Isoleucinamide in Research Contexts

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a dipeptide amide like N-Acetyl-L-phenylalanyl-L-isoleucinamide, a reversed-phase HPLC (RP-HPLC) method would typically be developed. This would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve adequate separation from impurities or related compounds. nih.gov Detection would likely be performed using UV-Vis spectroscopy, typically at a low wavelength (e.g., 210-220 nm) to detect the peptide bond.

Method validation would be required to ensure linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). nih.gov However, specific studies detailing these parameters for this compound are not available.

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially in pharmaceutical contexts. Chiral HPLC is the standard method for this purpose. mdpi.com This can be achieved through two main approaches:

Direct Method: Using a chiral stationary phase (CSP) that can differentiate between enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns are common choices for separating amino acid and peptide enantiomers. sigmaaldrich.com

Indirect Method: Derivatizing the analyte with a chiral derivatizing agent (e.g., Marfey's reagent, l-FDLA) to create diastereomers. mdpi.com These diastereomeric pairs can then be separated on a standard achiral RP-HPLC column. mdpi.com

The choice of method and specific conditions would need to be empirically determined for this compound. Research on related N-acetylated amino acids demonstrates the feasibility of such separations, but provides no direct data for the target compound. mdpi.comnih.gov

LC-MS/MS for Trace Analysis and Metabolite Identification in In Vitro or Mechanistic Studies

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace analysis and metabolite identification. nih.govgreyhoundchrom.com In a research context, this technique could be used to quantify this compound in complex biological matrices (e.g., cell culture media, plasma) or to identify its metabolic products in in vitro studies.

The method would involve developing an LC separation followed by detection using a mass spectrometer, typically in a mode like Multiple Reaction Monitoring (MRM) for quantification. This requires optimizing the ionization source parameters and identifying specific precursor-to-product ion transitions for the target molecule to ensure specificity and sensitivity. nih.gov While LC-MS/MS methods are widely published for other N-acetylated compounds and peptides, no such data exists specifically for this compound. nih.govnih.govmdpi.com

Capillary Electrophoresis (CE) for Purity and Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govyoutube.com It is an alternative and often complementary technique to HPLC for purity assessment and isomer separation of peptides. nih.govnih.gov For this compound, CE could potentially separate diastereomers or other closely related impurities with high efficiency. The separation is performed in a narrow capillary filled with a background electrolyte, and optimization involves adjusting the buffer pH, concentration, and applied voltage. Studies on other peptides have demonstrated the power of CE in resolving subtle structural differences. mdpi.com

Future Directions and Emerging Research Avenues for N Acetyl L Phenylalanyl L Isoleucinamide

Integration of N-Acetyl-L-phenylalanyl-L-isoleucinamide in Artificial Intelligence and Machine Learning for Peptide Design

The convergence of artificial intelligence (AI) and peptide science offers a transformative approach to designing novel molecules with tailored properties. frontiersin.org For this compound, AI and machine learning (ML) can navigate the vast chemical space to design analogs with enhanced stability, target affinity, or entirely new functionalities. nih.govsciencedaily.com

Predictive analytics, another facet of machine learning, can be employed to develop models that forecast the physicochemical and biological properties of hypothetical this compound derivatives. peptidetherapeutics.org By representing the molecule with a set of numerical descriptors (e.g., amino acid composition, hydrophobicity, steric properties), ML algorithms can build predictive models for properties like solubility, membrane permeability, or bioactivity, thereby reducing the need for expensive and time-consuming initial experimental screening. nih.govyoutube.com

| Model Component | Description | Example Application |

|---|---|---|

| Input Features | Numerical representations of the peptide structure, including amino acid indices (e.g., AAindex), one-hot encoding of sequences, and calculated physicochemical properties (molecular weight, logP, charge). | Encoding variations of the Phenylalanine and Isoleucine side chains. |

| Generative Model | A deep learning architecture (e.g., VAE or GAN) trained on a comprehensive peptide database to learn a latent representation of peptide sequence space. nih.gov | Generating a virtual library of 10,000 novel dipeptide amides based on the core this compound scaffold. |

| Predictive Model | A supervised learning algorithm (e.g., Random Forest or Gradient Boosting) trained to predict a specific property based on the input features. | Predicting the binding affinity of generated analogs to a target protein. |

| Optimization Algorithm | An algorithm (e.g., a genetic algorithm) that uses the predictive model's output to guide the generative model toward creating sequences with optimal properties. peptidetherapeutics.org | Iteratively refining the analog sequences to maximize predicted affinity while maintaining drug-like properties. |

Exploration of Novel Biocatalytic Pathways for this compound Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for modifying peptides. americanpeptidesociety.orgnih.gov Future research could focus on discovering or engineering enzymes capable of performing novel derivatizations on the this compound molecule. Such chemoenzymatic peptide synthesis (CEPS) approaches could introduce a wide range of functional groups that are difficult to incorporate using standard synthetic chemistry. nih.govrsc.org